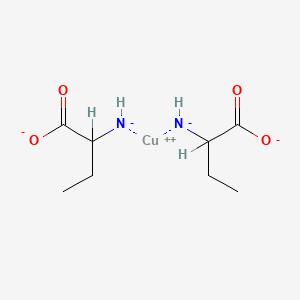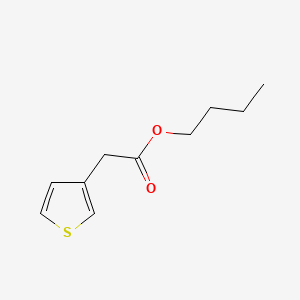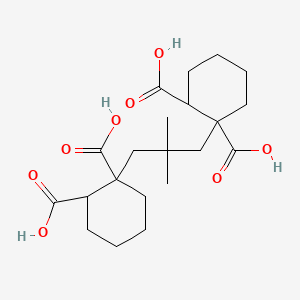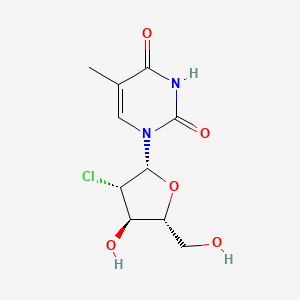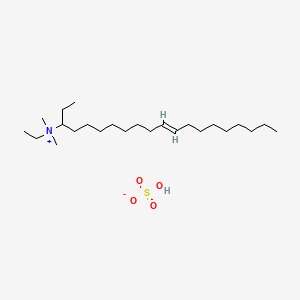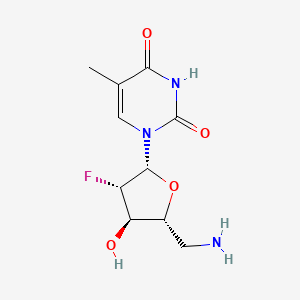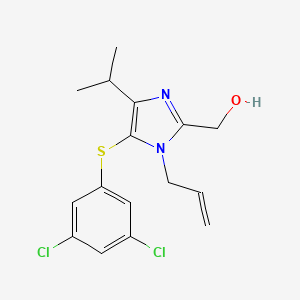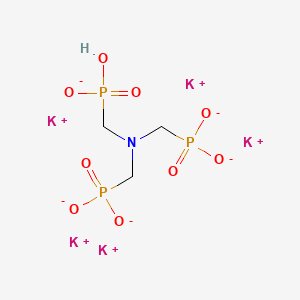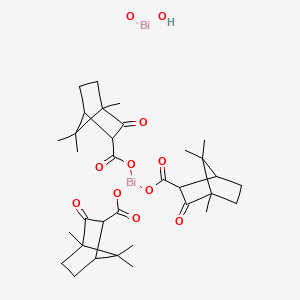
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N'-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is a complex organic compound that belongs to the class of N-substituted ureas. These compounds are characterized by the substitution of one or more hydrogen atoms in the urea molecule with alkyl or aryl groups. This particular compound is notable for its unique structure, which includes a phenyl group, a piperidine ring, and a propyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For this compound, the synthesis can be achieved through the reaction of N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)amine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene as a reagent to generate the desired isocyanate in situ. This method, although efficient, poses significant safety and environmental concerns due to the toxicity of phosgene. Alternative methods, such as the use of safer reagents like potassium isocyanate in aqueous media, have been developed to mitigate these issues .
化学反应分析
Types of Reactions
N-substituted ureas, including Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl-, undergo various chemical reactions such as:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperidine ring and phenyl groups play crucial roles in binding to these targets, while the urea moiety facilitates hydrogen bonding and other interactions. These interactions can result in inhibition or activation of the target molecules, thereby exerting the compound’s effects .
相似化合物的比较
Similar Compounds
- N-Phenyl-N’-methylurea
- N-Phenyl-N’-(4-pyridyl)urea
- N,N’-Diphenylurea
Uniqueness
Compared to similar compounds, Urea, N-phenyl-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-N’-propyl- is unique due to the presence of the piperidine ring and the phenylmethyl group, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications .
属性
CAS 编号 |
333795-22-5 |
|---|---|
分子式 |
C25H35N3O |
分子量 |
393.6 g/mol |
IUPAC 名称 |
1-[3-(4-benzylpiperidin-1-yl)propyl]-1-phenyl-3-propylurea |
InChI |
InChI=1S/C25H35N3O/c1-2-16-26-25(29)28(24-12-7-4-8-13-24)18-9-17-27-19-14-23(15-20-27)21-22-10-5-3-6-11-22/h3-8,10-13,23H,2,9,14-21H2,1H3,(H,26,29) |
InChI 键 |
NKZFDBPADSHMRJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)N(CCCN1CCC(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



